2-n-プロピル-4-メチル-6-(1-メチルベンゾイミダゾール-2-イル)-ベンゾイミダゾール-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

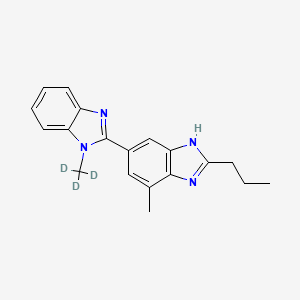

2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazole-d3 is a synthetic compound that belongs to the benzimidazole class of heterocyclic compounds. It is characterized by the presence of two benzimidazole rings, one of which is substituted with a propyl group and a methyl group, while the other is substituted with a methyl group. This compound is often used as an intermediate in the synthesis of pharmaceuticals, particularly in the production of antihypertensive drugs.

科学的研究の応用

2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazole-d3 has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry: The compound is used in the manufacture of pharmaceuticals and other fine chemicals.

作用機序

Target of Action

The primary target of 2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazole-d3 is the angiotensin II receptor (AT1 type) . This receptor plays a crucial role in regulating blood pressure and fluid balance in the body.

Biochemical Pathways

The compound’s action on the angiotensin II receptor (AT1 type) affects the renin-angiotensin-aldosterone system (RAAS) , a key regulatory system of cardiovascular function. By blocking the action of angiotensin II, the compound helps to dilate blood vessels, reduce fluid volume, and lower blood pressure .

Pharmacokinetics

As a specific angiotensin ii receptor (at1 type) antagonist, it is expected to have good bioavailability and to be metabolized and excreted by the body in a manner similar to other drugs in this class .

Result of Action

The molecular and cellular effects of 2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazole-d3’s action include the dilation of blood vessels and reduction of fluid volume, leading to a decrease in blood pressure . This makes it a potentially effective treatment for primary, mild to moderate hypertension .

Action Environment

The action, efficacy, and stability of 2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazole-d3 can be influenced by various environmental factors. For instance, the compound’s synthesis process is designed to be more environmentally friendly, with higher purity, fewer impurities, and high yield . .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazole-d3 involves several key steps:

Acylation Reaction: The initial step involves the acylation of 2-n-propyl-4-methyl-6-carboxybenzimidazole with an acylating agent such as n-butyryl chloride.

Nitration Reaction: The acylated intermediate undergoes nitration to form 3-methyl-4-butyrylamino-5-nitrobenzoic acid.

Condensation and Ring Closure: The nitrated intermediate is then subjected to condensation and ring closure reactions to form N-[2-methyl-4-(1-methylbenzimidazole)-2-yl-6-nitrophenyl]butyramide.

Reduction and Cyclization: Finally, the intermediate undergoes reduction and cyclization to yield 2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazole.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for higher yield and purity. The process involves controlling reaction temperatures, using hydrophobic media, and employing solid acids to facilitate cyclization . The entire synthesis route is designed to be environmentally friendly, reducing the generation of byproducts and minimizing environmental impact .

化学反応の分析

Types of Reactions

2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazole-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

類似化合物との比較

Similar Compounds

Losartan: Another angiotensin II receptor antagonist with a similar mechanism of action.

Valsartan: A compound with a similar therapeutic application in treating hypertension.

Uniqueness

2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazole-d3 is unique due to its specific substitution pattern on the benzimidazole rings, which imparts distinct chemical and biological properties. Its high purity and reduced environmental impact during synthesis make it a valuable intermediate in pharmaceutical production .

生物活性

2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazole-d3 (CAS No. 152628-02-9) is a synthetic compound belonging to the benzimidazole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's biological activity, synthesizing findings from various studies to elucidate its mechanisms and therapeutic potential.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C19H20N4 |

| Molecular Weight | 304.39 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Melting Point | 130 °C (decomposes) |

| Boiling Point | 584.8 ± 52.0 °C |

Research indicates that compounds within the benzimidazole class, including 2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazole-d3, exhibit various mechanisms of action:

- Tubulin Polymerization Inhibition : Similar compounds have shown to inhibit tubulin polymerization, which is crucial for cell division. For instance, related benzimidazole derivatives have demonstrated IC50 values ranging from 80–200 nM against cancer cell lines such as HCT-15 and HeLa, indicating significant antiproliferative effects .

- Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cells. For example, it exhibited IC50 values of approximately 6.26 μM against HCC827 cells and 6.48 μM against NCI-H358 cells in two-dimensional assays, suggesting effective cytotoxicity .

- Cell Cycle Arrest : The compound has been observed to cause G2/M phase arrest in cancer cell lines, which is a critical mechanism for preventing tumor growth .

Case Studies

Several studies have highlighted the biological activity of benzimidazole derivatives:

- Study on Anticancer Potential : A review article summarized various imidazole derivatives' anticancer properties, noting that compounds with electron-donating substituents on the phenyl ring showed enhanced activity against multiple cancer lines . The study emphasized that structural modifications could significantly impact potency.

- In Vivo Studies : While most studies focus on in vitro assessments, there is a growing interest in evaluating these compounds' efficacy and safety profiles in animal models to better understand their therapeutic potential .

Comparative Analysis with Other Compounds

The following table compares the IC50 values of 2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazole-d3 with other known benzimidazole derivatives:

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| 2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazole-d3 | HCC827 | 6.26 |

| Compound A (related benzimidazole) | HeLa | 0.1 |

| Compound B (related benzimidazole) | MDA-MB-468 | 0.4 |

| Standard Drug (Doxorubicin) | Various | 0.9 - 1.41 |

特性

IUPAC Name |

4-methyl-2-propyl-6-[1-(trideuteriomethyl)benzimidazol-2-yl]-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4/c1-4-7-17-20-15-11-13(10-12(2)18(15)22-17)19-21-14-8-5-6-9-16(14)23(19)3/h5-6,8-11H,4,7H2,1-3H3,(H,20,22)/i3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILXRSCZVHSZGCS-HPRDVNIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(N1)C=C(C=C2C)C3=NC4=CC=CC=C4N3C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2=CC=CC=C2N=C1C3=CC4=C(C(=C3)C)N=C(N4)CCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。